

# head-to-head comparison of different synthetic routes to a target molecule

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## A Head-to-Head Comparison of Synthetic Routes to Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its synthesis has been a subject of intense research, driven by the need for efficient and scalable production methods, particularly in the face of potential pandemics. This guide provides an objective, data-driven comparison of prominent synthetic routes to Oseltamivir, offering a valuable resource for strategic decision-making in chemical synthesis and process development.

## Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for four distinct and widely recognized synthetic routes to Oseltamivir, allowing for a direct comparison of their efficiencies and starting materials.

Parameter	Roche Synthesis (from Shikimic Acid)	Improved Shikimic Acid Synthesis	Corey Synthesis (Diels-Alder)	Hayashi Synthesis (One-Pot)
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	Butadiene & Acrylic Acid	Alkoxyaldehyde & Nitroalkene
Number of Steps	~10-12	8	~12	5 (in one pot)
Overall Yield	17-22%	47% <sup>[1]</sup>	~30%	57% <sup>[2]</sup>
Use of Azides	Yes	Yes	No	No
Key Reactions	Epoxidation, Azide displacement	Regio- and stereoselective nucleophilic substitution	Asymmetric Diels-Alder, Iodolactamizatio n	Asymmetric Michael reaction, Domino reaction
Final Product Purity	High (pharmaceutical grade)	High	High	High

## Experimental Workflows and Methodologies

This section provides a detailed look at the experimental workflows and protocols for the key transformations in each of the compared synthetic routes.

### The Roche Synthesis from (-)-Shikimic Acid

The industrial synthesis of Oseltamivir, developed by Roche, historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise. This route, while reliable, is characterized by a moderate overall yield and the use of potentially hazardous azide reagents.

Experimental Workflow:



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Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

Experimental Protocol: Key Step - Epoxide Formation and Azide Opening

A detailed protocol for these key steps is outlined below, based on established literature.

- Mesylation of the Diol: The esterified and ketal-protected shikimic acid derivative is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted.
- Epoxidation: The resulting mesylate is treated with a base, such as potassium carbonate ( $K_2CO_3$ ), in a solvent like methanol or ethanol to induce intramolecular Williamson ether synthesis, forming the key epoxide intermediate.
- Azide Ring Opening: The epoxide is then subjected to nucleophilic ring-opening using an azide source, such as sodium azide ( $NaN_3$ ), in a polar aprotic solvent like dimethylformamide (DMF). This reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) to facilitate the opening of the epoxide ring, introducing the first nitrogen functionality.

## Improved Synthesis from (-)-Shikimic Acid

Several academic and industrial labs have developed improved synthetic routes starting from shikimic acid, aiming to increase the overall yield and reduce the number of steps. One such notable synthesis achieves a significantly higher overall yield of 47% in just eight steps.[1]

Experimental Workflow:

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Caption: An improved, higher-yield synthetic workflow from (-)-Shikimic Acid.

### Experimental Protocol: Key Step - Regioselective Azide Substitution

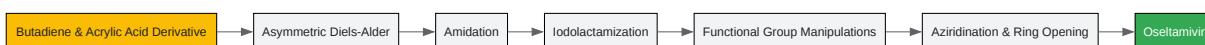
This improved route features a highly regioselective and stereoselective nucleophilic substitution of a mesylate group with an azide.

- **Esterification and Mesylation:** (-)-Shikimic acid is first converted to its ethyl ester and then the hydroxyl groups at the 3- and 4-positions are mesylated.
- **Regioselective Azide Substitution:** The dimesylate is then reacted with sodium azide in an aqueous acetone solution at 0 °C.<sup>[3]</sup> This carefully controlled reaction leads to the highly regioselective displacement of the C-3 mesylate, yielding the corresponding azide with high stereoselectivity.<sup>[1][3]</sup> The reaction conditions are optimized to minimize the formation of side products.<sup>[3]</sup>

## The Corey Synthesis: A Diels-Alder Approach

The synthesis developed by E.J. Corey and coworkers represents a significant departure from the shikimic acid route, utilizing a powerful asymmetric Diels-Alder reaction to construct the core cyclohexene ring. This route is notable for avoiding the use of hazardous azides and starting from inexpensive, readily available materials.

### Experimental Workflow:



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Caption: The Corey synthesis of Oseltamivir via an asymmetric Diels-Alder reaction.

### Experimental Protocol: Key Step - Asymmetric Diels-Alder Reaction

The cornerstone of the Corey synthesis is the initial enantioselective [4+2] cycloaddition.

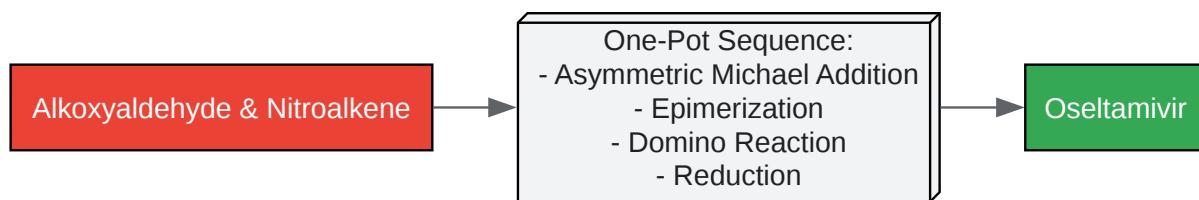
- **Catalyst Preparation:** A chiral oxazaborolidine catalyst (CBS catalyst) is prepared in situ from (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol and a borane source.

- Diels-Alder Reaction: Butadiene is reacted with an acrylate derivative (e.g., 2,2,2-trifluoroethyl acrylate) in the presence of the CBS catalyst at low temperature (e.g., -78 °C) in a solvent like dichloromethane. The reaction proceeds with high enantioselectivity to afford the desired cyclohexene ester.

## The Hayashi Synthesis: A "Time Economical" One-Pot Approach

The synthesis developed by Yujiro Hayashi and his group is a remarkable example of reaction efficiency, achieving a high overall yield in a "time economical" one-pot procedure.<sup>[2]</sup> This route avoids hazardous reagents and lengthy purification steps.

Experimental Workflow:



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Caption: The Hayashi one-pot synthesis of Oseltamivir.

Experimental Protocol: The One-Pot Sequence

The entire synthesis is performed in a single reaction vessel through a sequence of carefully controlled reaction steps.

- Asymmetric Michael Addition: The synthesis commences with an asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene, catalyzed by a diphenylprolinol silyl ether organocatalyst. This establishes the initial stereocenters with high enantioselectivity.
- Epimerization and Domino Reaction: Subsequent addition of reagents in the same pot leads to an epimerization and a domino reaction sequence (a retro-Michael/Michael reaction) to construct the cyclohexene ring with the desired stereochemistry.

- Reduction: The final step in the one-pot sequence is the reduction of the nitro group to an amine, which is then acetylated in a separate step to yield Oseltamivir. The entire one-pot sequence is reported to be completed in a very short time frame.[4][5]

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